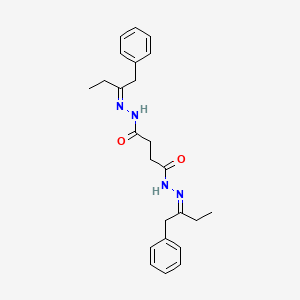

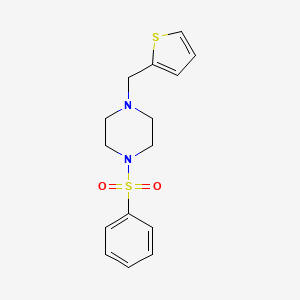

![molecular formula C17H19N3O2S B5503055 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to “4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine” often involves multistep chemical processes. For instance, the synthesis of similar morpholine derivatives has been achieved through condensation reactions, chlorination, and nucleophilic substitution, starting from commercially available precursors. The total yield for such processes can vary, demonstrating the complexity and efficiency of synthetic routes employed (H. Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior and reactivity of a compound. X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques used to elucidate structural details. These methods provide insights into the compound's molecular geometry, electronic structure, and potential reactive sites, which are essential for predicting its interactions and functions (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

“4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine” and its derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions can include nucleophilic substitutions, cyclocondensations, and cross-coupling reactions, leading to the formation of bioactive compounds. The specific chemical reactions and properties depend on the substituents and the structural framework of the molecule, influencing its potential applications in medicinal chemistry and material science (M. M. Martínez et al., 2012).

Physical Properties Analysis

The physical properties of “4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine” derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these properties.

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for its application in synthesis and drug design. For example, the reactivity of morpholine derivatives towards halogenation, alkylation, and acylation reactions can be exploited to synthesize novel compounds with potential biological activities (L. Voskressensky et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into derivatives of morpholine, including "4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine," highlights their importance as intermediates for developing compounds with potential therapeutic applications. A study by Lei et al. (2017) introduced a rapid and green synthetic method for morpholine derivatives, showcasing their application in inhibiting tumor necrosis factor alpha and nitric oxide. This process involves condensation reaction, chlorination, and nucleophilic substitution, with a focus on optimizing yield and environmental friendliness (Lei et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Jakubkienė et al. (2003) synthesized morpholinomethyl derivatives demonstrating significant anti-inflammatory activity in vivo, some surpassing the activity of acetylsalicylic acid. This work emphasizes the potential of morpholine-based compounds in developing new anti-inflammatory agents (Jakubkienė et al., 2003).

Advanced Applications in Kinase Inhibition

Hobbs et al. (2019) explored the role of 4-(pyrimidin-4-yl)morpholines in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Their research identified morpholine as a privileged pharmacophore, demonstrating the potential of morpholine derivatives in developing selective kinase inhibitors (Hobbs et al., 2019).

Potential in Drug Development

Further studies into morpholine and its derivatives, such as those by Majithiya and Bheshdadia (2022), have investigated the antimicrobial activities of synthesized pyrimidine-triazole derivatives. These compounds showed promising results against selected bacterial and fungal strains, underscoring the versatility of morpholine-based compounds in pharmaceutical development (Majithiya & Bheshdadia, 2022).

Eigenschaften

IUPAC Name |

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-11-15(14-5-3-2-4-6-14)19-17(18-13)23-12-16(21)20-7-9-22-10-8-20/h2-6,11H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFHXPTJYGYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)